2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-(2-(2-pyridinyl)ethyl)- is a complex organogermanium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired germatrane structure. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with silicon instead of germanium.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: Contains boron instead of germanium.
1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane: A derivative with an isothiocyanato group.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- lies in its specific structural configuration and the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100446-87-5 |
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Molecular Formula |
C13H20GeN2O3 |
Molecular Weight |
324.94 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H20GeN2O3/c1-2-6-15-13(3-1)4-5-14-17-10-7-16(8-11-18-14)9-12-19-14/h1-3,6H,4-5,7-12H2 |
InChI Key |
BIOOQIOSGPEUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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